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Abstract
The bacterial LolCDE complex is an essential ATP-binding cassette (ABC) transporter

responsible for the trafficking of lipoproteins to the outer membrane of Gram-negative bacteria,

making it a promising target for novel antibiotics. This application note provides a detailed

protocol for assaying the ATPase activity of purified LolCDE in the presence of G0507, a

pyrrolopyrimidinedione compound that has been identified as a potent stimulator of the

complex's ATPase function.[1][2] The protocol utilizes a malachite green-based colorimetric

assay to quantify ATP hydrolysis. This document also includes methodologies for the

purification of the LolCDE complex and its reconstitution, along with data presentation and

visualization to facilitate understanding of the compound's mechanism of action.

Introduction
The rise of antibiotic resistance necessitates the discovery of novel bacterial targets and

inhibitory compounds. The lipoprotein trafficking (Lol) pathway is essential for the viability of

Gram-negative bacteria, and its central component, the inner membrane ABC transporter

LolCDE, represents a key vulnerability.[2][3] The LolCDE complex utilizes the energy from ATP

hydrolysis to extract lipoproteins from the inner membrane for transport to the outer membrane.

[4][5]
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G0507 is a novel small molecule that inhibits the growth of Escherichia coli by targeting the

LolCDE complex.[1][6] Interestingly, in vitro studies have revealed that G0507 stimulates the

basal ATPase activity of wild-type LolCDE.[1][2] This hyperactivity is thought to disrupt the

normal lipoprotein transport cycle, leading to bacterial cell death. In contrast, a specific

mutation in the LolC subunit (LolC Q258K) confers resistance to G0507; while the compound

can still bind to this mutant complex, it no longer stimulates its ATPase activity.[1][2]

This application note provides a comprehensive guide for researchers to study the effects of

G0507 and other potential modulators on the ATPase activity of purified and reconstituted

LolCDE.

Data Presentation
The following table summarizes the quantitative data on the effect of G0507 on the ATPase

activity of wild-type LolCDE (LolCDEWT) and the G0507-resistant mutant (LolCQ258KDE).

LolCDE Variant G0507 Concentration (µM)
Fold Stimulation of ATPase
Activity (relative to no
G0507)

LolCDEWT 0.8 ~2.5

LolCDEWT 3.2 ~4.0

LolCQ258KDE 0.8 ~1.0 (no stimulation)

LolCQ258KDE 3.2 ~1.0 (no stimulation)

Data is approximated from published findings for illustrative purposes.[2][7]

Experimental Protocols
Protocol 1: Purification of Strep-tagged LolCDE
Complex
This protocol describes the purification of the LolCDE complex with a C-terminal Strep-tag II on

the LolD subunit from E. coli.
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1. Overexpression of LolCDE: a. Transform E. coli BL21(DE3) cells with a plasmid encoding

the lolCDE operon, with a C-terminal Strep-tag II on lolD. b. Grow the cells in Luria-Bertani (LB)

medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 1.0.

[4] c. Induce protein expression with 0.05% (w/v) L-arabinose and continue to grow the culture

at 18°C for 14 hours.[4] d. Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at

4°C.[4]

2. Membrane Preparation: a. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl

pH 8.0, 150 mM NaCl) and lyse the cells by sonication on ice. b. Remove undisrupted cells and

debris by centrifugation at 10,000 x g for 20 minutes at 4°C. c. Isolate the membrane fraction

by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. d. Resuspend the

membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5%

glycerol, 1% n-dodecyl-β-D-maltoside (DDM)).

3. Affinity Chromatography: a. Incubate the solubilized membranes with Strep-Tactin resin for 1-

2 hours at 4°C with gentle rotation. b. Wash the resin with wash buffer (e.g., 20 mM Tris-HCl

pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM) to remove non-specifically bound proteins.[4]

c. Elute the LolCDE complex with wash buffer containing 2.5 mM d-Desthiobiotin.[4]

4. Reconstitution into Nanodiscs (Optional but Recommended): a. Mix the purified LolCDE

complex, Membrane Scaffold Protein (MSP), and phospholipids (e.g., POPG) in a specific

molar ratio (e.g., 1:2.4:80 for LolCDE:MSP:POPG).[4] b. Remove the detergent using Bio-

Beads to allow for the self-assembly of nanodiscs.[8] c. Purify the reconstituted LolCDE in

nanodiscs by size-exclusion chromatography.

Protocol 2: G0507 ATPase Activity Assay using
Malachite Green
This protocol details the measurement of LolCDE ATPase activity in the presence of G0507.

1. Reagents and Buffers:

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% DDM (if not in
nanodiscs).
ATP Solution: 100 mM ATP in water, pH 7.0.
G0507 Stock Solution: 10 mM G0507 in DMSO.
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Malachite Green Reagent A: 0.111% (w/v) Malachite Green in 6 N H2SO4.
Malachite Green Reagent B: 7.5% (w/v) Ammonium Molybdate.
Malachite Green Reagent C: 11% (v/v) Tween-20.
Malachite Green Working Solution: Mix Reagents A, B, and C in a 10:2.5:0.2 ratio shortly
before use.[6]
Stop Solution: 34% (w/v) Sodium Citrate.[6]
Phosphate Standard: 1 M KH2PO4 solution for standard curve.

2. Assay Procedure: a. Prepare a phosphate standard curve by making serial dilutions of the

KH2PO4 standard in the assay buffer. b. In a 96-well plate, add 10 nM of purified and

reconstituted LolCDE (WT or mutant) to each well. c. Add varying concentrations of G0507
(e.g., 0.8 µM and 3.2 µM) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at

room temperature. d. Initiate the ATPase reaction by adding ATP to a final concentration of 2

mM. The final reaction volume should be around 50-100 µL. e. Incubate the plate at 37°C for a

set period (e.g., 15-30 minutes) during which the reaction is linear. f. Stop the reaction by

adding 50 µL of the Malachite Green Working Solution.[6] g. Incubate for 2 minutes at room

temperature to allow for color development.[6] h. Add 20 µL of the Stop Solution to stabilize the

color.[6] i. Measure the absorbance at 620-650 nm using a plate reader.

3. Data Analysis: a. Subtract the absorbance of the no-enzyme control from all readings. b. Use

the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in

each well. c. Calculate the specific activity of LolCDE (nmol Pi/min/mg protein). d. Determine

the fold stimulation of ATPase activity by G0507 by dividing the specific activity in the presence

of the compound by the specific activity of the DMSO control.
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Caption: Experimental workflow for the G0507 ATPase activity assay with purified LolCDE.
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Caption: Proposed mechanism of G0507's effect on LolCDE ATPase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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